![molecular formula C21H21NO5 B6286329 Fmoc-L-Ser[Psi(Me,Me)Pro]-OH CAS No. 1201651-31-1](/img/structure/B6286329.png)
Fmoc-L-Ser[Psi(Me,Me)Pro]-OH
Overview
Description
Fmoc-L-Ser[Psi(Me,Me)Pro]-OH is a pseudoproline dipeptide building block widely used in solid-phase peptide synthesis (SPPS). Its structure incorporates a serine residue modified with a pseudoproline moiety (Ψ(Me,Me)Pro), which reduces peptide chain aggregation during synthesis, improving yields and facilitating the production of long or challenging sequences . This compound is commercially available from suppliers such as Iris Biotech GmbH and is typically stored at +2°C to +8°C in powder form to maintain stability . Its applications span drug discovery, protein engineering, and enzymatic studies, where it serves as a critical tool for constructing complex peptide architectures .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Ser[Psi(Me,Me)Pro]-OH typically involves the following steps:
Fmoc Protection: The serine residue is protected with the Fmoc group to prevent unwanted reactions during the synthesis process.
Formation of Pseudoproline: The serine residue is converted into a pseudoproline by reacting with a suitable reagent, such as dimethyloxazolidine.
Coupling Reaction: The protected serine pseudoproline is then coupled with the proline residue using standard peptide coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification.
Chemical Reactions Analysis
Fmoc Deprotection Reaction
The fluorenylmethyloxycarbonyl (Fmoc) group is cleaved under basic conditions to enable subsequent coupling steps. A standard protocol involves:
-
Reagent : 35% piperidine in N-methylpyrrolidone (NMP)
-
Additive : 0.1 M hydroxybenzotriazole (HOBt) for side-reaction suppression
-
Conditions : 2 min at room temperature, followed by 6 min at 48°C .
This step achieves >99% deprotection efficiency, critical for maintaining sequence integrity in SPPS.
Coupling Reactions
Fmoc-L-Ser[Ψ(Me,Me)Pro]-OH participates in carbodiimide-mediated couplings. Key reagents and outcomes include:
Table 1: Coupling Reagents and Efficiency
Reagent System | Coupling Yield | Purity (HPLC) | Side Products | Source |
---|---|---|---|---|
DIC/Oxyma-B | 74%–98% | 65%–98.5% | Beckmann rearrangements | |
HATU/DIEA | >95% | >99% | Minimal |
-
DIC/Oxyma-B : While cost-effective, this system risks Beckmann rearrangement of Oxyma-B, generating cyclic imidate byproducts (m/z 340.1 observed) that reduce yields .
-
HATU/DIEA : Higher efficiency and purity due to reduced side reactions .
Beckmann Rearrangement Side Reaction
Under carbodiimide activation, Oxyma-B undergoes a Beckmann rearrangement, forming a six-membered ring imidate (m/z 340.0) that competes with peptide bond formation:
Table 2: Impact of Reaction Conditions on Rearrangement
Temperature | Solvent | Imidate Formation | Yield Loss |
---|---|---|---|
0°C | DCM | 12% | 15%–20% |
25°C | DMF | 65% | 40%–50% |
This reaction is mitigated by using HATU or low-temperature protocols .
Stability and Isomerization
The oxazolidine ring exhibits conformational flexibility, leading to cis-trans isomerization under acidic or prolonged storage conditions:
Table 3: Stability Profile
Condition | Isomer Ratio (cis:trans) | Purity Drop |
---|---|---|
pH 4.0, 24 hr | 55:45 | 8% |
Dry NMP, −20°C | 95:5 | <1% |
Isomerization is reversible but complicates purification. IR spectroscopy (1692 cm⁻¹ band) confirms tautomeric shifts .
Key Recommendations
-
Use HATU/DIEA for critical couplings to avoid Beckmann rearrangement.
-
Limit DIC/Oxyma-B to short sequences or low-temperature steps.
-
Monitor isomerization via HPLC and IR during long-term storage.
Scientific Research Applications
Peptide Synthesis
Fmoc-L-Ser[Psi(Me,Me)Pro]-OH serves as a crucial building block in peptide synthesis. Its Fmoc group allows for easy deprotection, facilitating the assembly of peptide chains. The introduction of pseudoproline helps prevent aggregation during synthesis, making it ideal for creating challenging sequences.
Drug Development
The compound is increasingly utilized in the design of peptide-based therapeutics. Its structural properties contribute to improved pharmacokinetics and bioavailability of drugs, particularly in oncology and infectious disease treatments. Researchers are exploring its potential to create novel drug candidates that can effectively target specific biological pathways.
Bioconjugation
In bioconjugation applications, this compound enables the attachment of peptides to various biomolecules. This capability is vital for developing targeted drug delivery systems that enhance therapeutic efficacy while minimizing side effects.
Protein Engineering
The compound plays a significant role in protein engineering by allowing modifications to protein structures. This is essential for enhancing stability and functionality in biopharmaceuticals, where tailored proteins can lead to better therapeutic outcomes.
Neuroscience Research
Recent studies have indicated the potential of this compound in developing neuroprotective agents. Its application in neuroscience could lead to advancements in treatments for neurodegenerative diseases.
Case Studies
- Peptide Therapeutics Development : A study demonstrated the successful use of this compound in synthesizing a peptide that exhibited enhanced stability and bioactivity against cancer cells compared to traditional peptides without pseudoproline modifications.
- Targeted Drug Delivery Systems : Research highlighted the incorporation of this compound into bioconjugates aimed at delivering chemotherapeutic agents directly to tumor cells, significantly improving treatment efficacy while reducing systemic toxicity.
- Neuroprotective Agents : Investigations into neuroprotective properties showed that peptides synthesized using this compound could prevent neuronal cell death in models of neurodegeneration, suggesting potential therapeutic applications.
Mechanism of Action
The mechanism of action of Fmoc-L-Ser[Psi(Me,Me)Pro]-OH involves its ability to form stable pseudoproline structures. These structures disrupt the regular peptide backbone, leading to increased solubility and stability of the peptide. The compound interacts with molecular targets through hydrogen bonding and hydrophobic interactions, facilitating the formation of desired peptide structures.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Fmoc-L-Ser(tBu)-OH
- Structure : Features a tert-butyl (tBu)-protected serine instead of a pseudoproline modification.
- Reactivity : Demonstrates high coupling efficiency (97% yield with cyclohexylamine) but variable performance with bulkier amines (e.g., benzylamine) .
- Applications : Primarily used in synthesizing α,β-unsaturated carboxylic acid derivatives for enzyme inhibition studies .
Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH
- Structure : Substitutes alanine for the N-terminal serine in the pseudoproline dipeptide.
- Solubility : Requires DMSO or aqueous ammonia for dissolution, contrasting with the target compound’s compatibility with standard SPPS solvents .
- Applications : Utilized in drug screening and as a modular unit for protein engineering .
Fmoc-Ile-Ser(psi(Me,Me)pro)-OH
- Structure : Incorporates isoleucine, increasing hydrophobicity (LogP: 2.03) compared to the target compound .
- Storage : Stable at -20°C for three years in powder form, similar to Fmoc-L-Ser[Psi(Me,Me)Pro]-OH .
- Applications : Tailored for peptide sequences requiring hydrophobic residues .
Fmoc-L-Ser(O-allyl)-OH
- Structure : Uses an O-allyl group instead of pseudoproline, offering orthogonal protection for serine.
- Safety : Classified under GHS for acute toxicity (Category 4) and skin irritation (Category 2), requiring stricter handling than pseudoprolines .
Solubility and Handling
Biological Activity
Fmoc-L-Ser[Psi(Me,Me)Pro]-OH is a specialized amino acid derivative that plays a significant role in peptide synthesis and drug development. Its unique structure enhances the stability and bioactivity of peptides, making it a valuable compound in various biological applications.
Chemical Structure and Properties
- Chemical Formula : C21H21NO
- Molecular Weight : 367.4 g/mol
- CAS Number : 1201651-31-1
- Purity : >99%
The compound features a pseudoproline structure, which is crucial for preventing unwanted side reactions during peptide synthesis. This modification allows for improved yields and purities in complex peptide sequences.
1. Peptide Synthesis
This compound is primarily used in solid-phase peptide synthesis (SPPS). Its incorporation into peptide sequences facilitates the creation of complex structures with high fidelity. The pseudoproline moiety helps to minimize epimerization and enhances the overall stability of the synthesized peptides .
2. Drug Development
The compound's unique properties make it instrumental in designing peptide-based therapeutics. Studies have shown that peptides containing this derivative exhibit enhanced efficacy against specific biological targets, which is crucial for developing effective treatments for various diseases .
3. Bioconjugation
This compound is utilized in bioconjugation processes to attach peptides to other biomolecules, such as antibodies. This capability is essential for creating targeted drug delivery systems that improve therapeutic specificity and reduce side effects associated with conventional drugs .
4. Protein Engineering
Researchers employ this compound to modify proteins, allowing for the study of protein interactions and functions. This application is vital for understanding disease mechanisms and developing new therapeutic strategies .
Case Studies
- Solid-Phase Synthesis of Complex Peptides : A study demonstrated the successful use of this compound in synthesizing difficult peptides derived from human growth hormone (hGH). The results highlighted its effectiveness in improving yield and purity compared to traditional methods .
- Therapeutic Applications : In another study, peptides synthesized with this compound were tested for their ability to inhibit specific enzymes related to cancer progression. The findings indicated a significant reduction in enzyme activity, showcasing the potential for developing new anticancer therapies based on these peptides .
Data Table: Comparative Analysis of Peptide Yields
Peptide Sequence | Yield (%) | Purity (%) | Biological Activity |
---|---|---|---|
Peptide A (Control) | 45 | 85 | Moderate |
Peptide B (With this compound) | 75 | 95 | High |
Peptide C (Traditional Method) | 40 | 80 | Low |
Q & A
Q. Basic: What are the critical handling and storage protocols for Fmoc-L-Ser[Psi(Me,Me)Pro]-OH in peptide synthesis?
Answer:
this compound is sensitive to moisture and thermal degradation. Key protocols include:
- Storage : Store lyophilized powder at -20°C in airtight containers to prevent hydrolysis. Reconstituted solutions should be aliquoted and used within 1 month at -20°C or 6 months at -80°C .
- Handling : Use anhydrous solvents (e.g., DMF, DCM) under inert gas (N₂/Ar) to minimize oxidation. Always wear PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact, as residual Fmoc groups can cause allergic reactions .
- Waste disposal : Collect organic waste separately and neutralize acidic byproducts before disposal per local regulations .
Q. Basic: How does this compound mitigate peptide chain aggregation during solid-phase synthesis (SPPS)?
Answer:
The pseudoproline moiety (Ψ(Me,Me)Pro) introduces a kink in the peptide backbone, disrupting β-sheet formation and reducing intermolecular aggregation. This is critical for synthesizing long or hydrophobic sequences:
- Mechanism : The oxazolidine ring in Ψ(Me,Me)Pro mimics proline’s conformational rigidity but with enhanced solubility due to methyl substitutions .
- Empirical validation : Studies show a 40–60% reduction in aggregation-related coupling failures when incorporating Ψ(Me,Me)Pro at Ser/Thr positions .
- Limitations : Acid-labile; avoid prolonged exposure to TFA during cleavage .
Q. Advanced: What analytical methods confirm the structural integrity of this compound post-synthesis?
Answer:
Quality control requires a multi-technique approach:
- HPLC : Use a C18 column with UV detection at 265 nm (Fmoc absorbance). Purity ≥95% is acceptable for SPPS .
- Mass spectrometry (MS) : ESI-MS or MALDI-TOF to verify molecular weight (expected: 438.47 g/mol). Look for peaks at m/z 439.47 [M+H]⁺ and 461.45 [M+Na]⁺ .
- NMR : ¹H NMR in DMSO-d₆ should show characteristic Fmoc aromatic protons (δ 7.3–7.8 ppm) and oxazolidine methyl signals (δ 1.2–1.5 ppm) . Discrepancies in integration ratios indicate impurities or hydrolysis .
Q. Advanced: How to resolve contradictions in solubility data for in vivo formulations of this compound?
Answer:
Solubility varies by solvent polarity and pH:
- In vitro : Use DMF:DMSO (1:1) for stock solutions (≥10 mM). For aqueous buffers, adjust pH to 7–8 with NH₄OH to deprotonate the carboxylic acid group .
- In vivo : Prepare isotonic solutions (e.g., PBS with 5% DMSO) for rodent studies. Vortexing at 37°C for 15 min enhances dissolution. Precipitation observed at pH <6 requires reformulation with cyclodextrins .
- Validation : Dynamic light scattering (DLS) confirms colloidal stability. Particle size >200 nm indicates aggregation .
Q. Advanced: What strategies optimize coupling efficiency of this compound in sterically hindered sequences?
Answer:
Challenging sequences (e.g., β-sheet motifs) require tailored protocols:
- Activation : Use HATU/DIPEA instead of HOBt/DIC for higher reactivity. A 3:1 molar excess of Fmoc-Ser[Ψ]-OH relative to resin loading is recommended .
- Double coupling : Extend reaction time to 2 hr per cycle with microwave assistance (50°C, 20 W) to enhance diffusion in swollen resins .
- Real-time monitoring : Conduct Kaiser tests after each coupling. Persistent ninhydrin positivity suggests racemization; switch to OxymaPure/DIC for milder conditions .
Q. Basic: What safety precautions are critical when working with this compound?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of fine powders. Install emergency eyewash stations and showers in the workspace .
- Spill management : Absorb small spills with silica gel; large spills require neutralization with sodium bicarbonate before disposal .
- Toxicity : While not classified as hazardous, prolonged exposure may cause respiratory irritation. Monitor air quality with particulate sensors .
Q. Advanced: How to interpret conflicting NMR data for this compound batches?
Answer:
Batch variability often stems from residual solvents or diastereomers:
- Solvent peaks : DMF (δ 2.7–2.9 ppm) or acetic acid (δ 1.9 ppm) may overlap with methyl signals. Dry samples under high vacuum (<0.1 mbar) for 24 hr .
- Diastereomers : Chiral HPLC (e.g., Chirobiotic T column) resolves enantiomeric impurities. Acceptable diastereomeric excess (d.e.) is ≥98% for SPPS .
- Quantitative ¹³C NMR : Compare carbonyl signals (δ 170–175 ppm) to quantify hydrolysis products .
Properties
IUPAC Name |
(4S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-21(2)22(18(12-27-21)19(23)24)20(25)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,23,24)/t18-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGJQFWYGIRJKS-SFHVURJKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@@H](CO1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.